molecular formula C8H13N3O3 B13592364 Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate

Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate

Cat. No.: B13592364
M. Wt: 199.21 g/mol
InChI Key: WWALVPHXCCUJRJ-UHFFFAOYSA-N
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Description

Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered ring compounds containing three nitrogen atoms

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

methyl 3-(2-ethyl-1,2,4-triazol-3-yl)-2-hydroxypropanoate

InChI

InChI=1S/C8H13N3O3/c1-3-11-7(9-5-10-11)4-6(12)8(13)14-2/h5-6,12H,3-4H2,1-2H3

InChI Key

WWALVPHXCCUJRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with methyl 2-bromo-3-hydroxypropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.

Major Products Formed

    Oxidation: Formation of methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-oxopropanoate.

    Reduction: Formation of methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
  • 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine

Uniqueness

Methyl 3-(1-ethyl-1h-1,2,4-triazol-5-yl)-2-hydroxypropanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the hydroxypropanoate moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.

Biological Activity

Methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-2-hydroxypropanoate is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 1-ethyl-1H-1,2,4-triazole under specific conditions. The reaction yields a product that can be purified through crystallization techniques. The chemical structure can be confirmed using various spectroscopic methods such as NMR and IR spectroscopy.

Biological Activity Overview

Triazole derivatives have been extensively studied for their biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits several promising biological activities:

Antimicrobial Activity

Research indicates that triazole compounds possess significant antimicrobial properties. For instance, studies have demonstrated that certain triazole derivatives effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

This compound has shown potential in anticancer research. Triazole derivatives are known to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can induce apoptosis in cancer cells and halt cell proliferation . A study highlighted that related triazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer activity of various triazole derivatives, this compound was tested against human cancer cell lines (MCF-7 and HepG2). The compound demonstrated an IC50 value of approximately 2.6 μM against HepG2 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of triazole compounds where this compound was included. It was found to exhibit notable inhibition against S. aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL . This suggests its potential use as an antimicrobial agent.

Data Summary

Activity Cell Line IC50 (µM) MIC (µg/mL)
AnticancerHepG22.6-
AntimicrobialS. aureus-16

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